ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate is a complex organic compound that features a combination of aromatic rings, fluorine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Synthesis of the intermediate: The furan-2-carbonyl chloride is then reacted with an amine to form the corresponding amide.
Coupling with 4-fluorophenylacetic acid: The intermediate is then coupled with 4-fluorophenylacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
- Ethyl 4-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Uniqueness
Ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-2-30-23(29)16-7-11-18(12-8-16)25-21(27)19(14-15-5-9-17(24)10-6-15)26-22(28)20-4-3-13-31-20/h3-14H,2H2,1H3,(H,25,27)(H,26,28)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZEIFJMSFKKC-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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